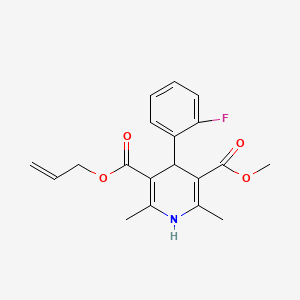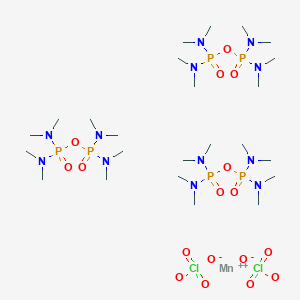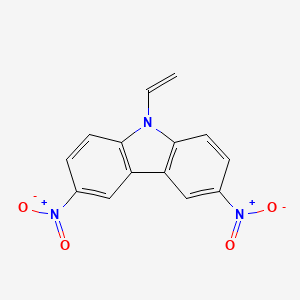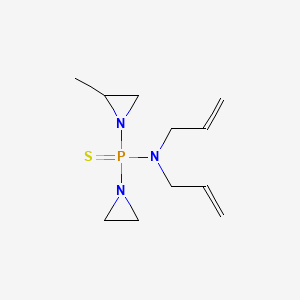-lambda~5~-phosphane CAS No. 37753-38-1](/img/structure/B14659595.png)
Tris[2-(butylsulfanyl)ethyl](oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups. The specific structure of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane includes three 2-(butylsulfanyl)ethyl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom, forming a lambda5 configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane typically involves the reaction of a chlorophosphine with a Grignard reagent. The general reaction scheme can be represented as follows:
Preparation of Grignard Reagent: The Grignard reagent is prepared by reacting an alkyl halide with magnesium in an anhydrous ether solvent.
Reaction with Chlorophosphine: The Grignard reagent is then reacted with a chlorophosphine under controlled conditions to form the desired tertiary phosphine.
Industrial Production Methods
In an industrial setting, the production of Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The butylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom in the compound can donate electron density to the metal center, stabilizing various oxidation states and facilitating catalytic cycles. The butylsulfanyl groups provide steric and electronic effects that can influence the reactivity and selectivity of the catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-carboxyethyl)phosphine: A reducing agent frequently used in biochemistry.
Tris(2-butoxyethyl)phosphate: An organic flame retardant.
Uniqueness
Tris2-(butylsulfanyl)ethyl-lambda~5~-phosphane is unique due to its specific combination of butylsulfanyl groups and the lambda5 configuration of the phosphorus atom. This unique structure imparts distinct steric and electronic properties, making it a valuable ligand in various catalytic applications.
Propriétés
Numéro CAS |
37753-38-1 |
|---|---|
Formule moléculaire |
C18H39OPS3 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
1-[2-[bis(2-butylsulfanylethyl)phosphoryl]ethylsulfanyl]butane |
InChI |
InChI=1S/C18H39OPS3/c1-4-7-13-21-16-10-20(19,11-17-22-14-8-5-2)12-18-23-15-9-6-3/h4-18H2,1-3H3 |
Clé InChI |
WGFHIAXWKDLEJH-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCP(=O)(CCSCCCC)CCSCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Trimethyl[(trichlorogermyl)oxy]silane](/img/structure/B14659536.png)



![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1-phenylbutane-1,3-dione](/img/structure/B14659571.png)

![5H-imidazo[1,2-b]indazole](/img/structure/B14659583.png)

![[Bis(2-hydroxyethyl)amino]methyl diethyl phosphite](/img/structure/B14659593.png)
